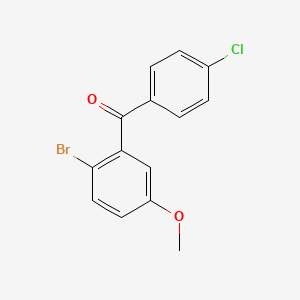
2-Acetoxy-2',6'-dichlorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Acetoxy-2’,6’-dichlorobenzophenone (2-A2’,6’-DCBP) is an organic compound with a molecular formula of C14H9Cl2O2. It is a colorless solid with a low melting point and is used in a variety of applications, including as a pharmaceutical intermediate, in the synthesis of specialty chemicals and in the production of dyes and pigments. 2-A2’,6’-DCBP is also known as 2-acetoxy-2’,6’-dichlorobenzophenone, 2-acetoxy-2’,6’-dichlorophenol, 2-acetoxy-2’,6’-dichlorobenzene, 2-acetoxy-2’,6’-dichlorobenzophenone, and 2-acetoxy-2’,6’-dichlorobenzene-2-carboxylic acid.
Scientific Research Applications
Synthesis in Organic Chemistry
The compound 2-Acetoxy-2',6'-dichlorobenzophenone finds application in the field of organic synthesis. For instance, it is used in the synthesis of carbazomycin B, a process involving radical arylation of benzene. This synthesis involves several steps, including iodination, acetylation, reduction, and reaction with various reagents, highlighting the compound's utility in complex organic syntheses (Crich & Rumthao, 2004).
Biodegradation Studies
In environmental science, this compound is studied for its biodegradability. Research into the anaerobic biodegradation of similar compounds, such as acetochlor, a chloroacetamide herbicide, provides insights into environmental contamination and remediation strategies. Such studies explore the dynamics of degradation and identify metabolites, contributing to our understanding of environmental impacts and degradation pathways (Liu et al., 2020).
Photoreactive Properties
The photochemistry of related compounds, such as 2-acetoxynaphthalen-1(2H)-ones, has been studied, indicating potential applications in photoreactive processes. These studies explore product formation through processes like homolytic dissociation and rearrangement, involving acetoxy group migration. Such research is fundamental in understanding the photoreactive behavior of similar compounds (Greenland, Pinhey, & Sternhell, 1986).
Antioxidant Activities
This compound may also be relevant in studies of antioxidant activities of phenols and catechols. Research in this area examines the hydrogen atom donating activities of various compounds, contributing to our understanding of their antioxidant properties and potential applications (Barclay, Edwards, & Vinqvist, 1999).
Electrochemical Applications
The electrochemical properties of related compounds, like halobenzophenones, are also studied. Such research focuses on electroreduction in different solvents and investigates reaction mechanisms, which could be crucial for developing electrochemical sensors or reactors (Isse et al., 2002).
Properties
IUPAC Name |
[2-(2,6-dichlorobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)14-11(16)6-4-7-12(14)17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUTWPUUEWSRGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641600 |
Source


|
| Record name | 2-(2,6-Dichlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-82-5 |
Source


|
| Record name | [2-(Acetyloxy)phenyl](2,6-dichlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,6-Dichlorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)








![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)




